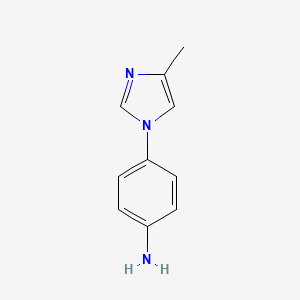

4-(4-Methyl-1h-imidazol-1-yl)benzenamine

Overview

Description

4-(4-Methyl-1H-imidazol-1-yl)benzenamine, commonly referred to as 4-MBI, is a compound that has been studied for its potential use in a variety of scientific and medical applications. 4-MBI is a heterocyclic aromatic amine that is composed of a benzene ring and an imidazole moiety. It is a relatively small molecule, with a molecular weight of approximately 150 g/mol. 4-MBI has been extensively studied due to its potential applications in drug development, biochemistry, and pharmacology.

Scientific Research Applications

OLED Materials

This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These are used as blue phosphorescent emitters in OLED (Organic Light Emitting Diodes) technology, which are crucial for high-quality display and lighting systems .

Antimicrobial Agents

A derivative of this compound has shown significant activity against various bacteria, including E. coli , S. aureus , and B. subtillis . This indicates its potential use as an antimicrobial agent in medical treatments .

Anti-tubercular Agents

Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives suggest their therapeutic potential in treating tuberculosis .

Organic Synthesis

The compound is involved in the Claisen–Schmidt condensation reaction to yield novel compounds with potential applications in organic chemistry and material science .

Synthesis of Substituted Imidazoles

Recent advances in chemistry have highlighted the importance of imidazole derivatives in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components in functional molecules used in various everyday applications .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, such as 4-(4-methyl-1h-imidazol-1-yl)benzenamine, exhibit a broad range of biological activities . This suggests that they interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often acting as inhibitors or activators . The exact interaction between 4-(4-Methyl-1h-imidazol-1-yl)benzenamine and its targets would depend on the specific target and the context of the biological system.

Biochemical Pathways

These could potentially include pathways related to the biological activities mentioned earlier, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that 4-(4-Methyl-1h-imidazol-1-yl)benzenamine could have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the compound induces a variety of effects at the molecular and cellular levels . These could potentially include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation or apoptosis, among others.

properties

IUPAC Name |

4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPTRYCQKQLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70580985 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102791-87-7 | |

| Record name | 4-(4-Methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70580985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

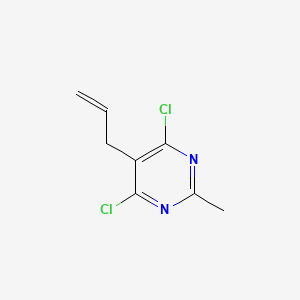

Synthesis routes and methods I

Procedure details

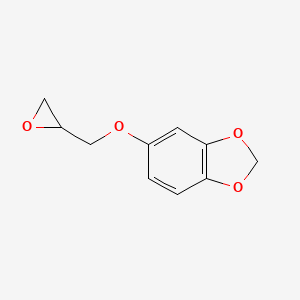

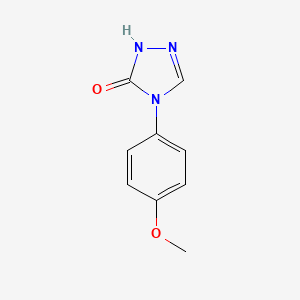

Synthesis routes and methods II

Procedure details

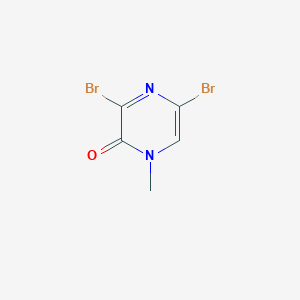

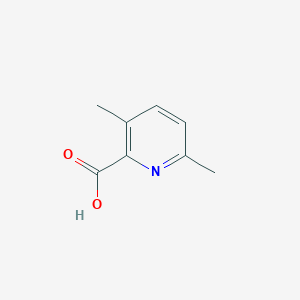

Synthesis routes and methods III

Procedure details

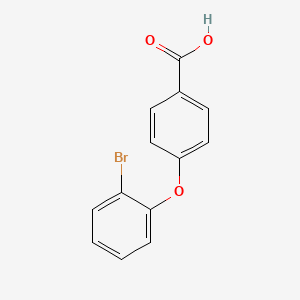

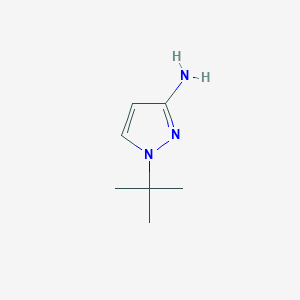

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-](/img/structure/B1317142.png)